molecular formula C10H16N2 B3045244 4-Tert-butylbenzene-1,3-diamine CAS No. 10362-14-8

4-Tert-butylbenzene-1,3-diamine

Cat. No. B3045244
CAS RN: 10362-14-8
M. Wt: 164.25 g/mol
InChI Key: JFQJDZQPICZGJF-UHFFFAOYSA-N
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Description

4-Tert-butylbenzene-1,3-diamine is a chemical compound with the CAS Number: 10362-14-8 . It has a molecular weight of 164.25 . The compound is a powder at room temperature . Its IUPAC name is 4-tert-butyl-1,3-benzenediamine .


Synthesis Analysis

The synthesis of 4-Tert-butylbenzene-1,3-diamine involves a two-stage procedure that includes ring-opening polyaddition in a polar solvent such as N,N-dimethylacetamide (DMAc) to give poly(amic acid)s, followed by cyclodehydration to polyimides . The compound was prepared through the nucleophilic displacement of tert-butylhydroquinone with p-chloronitrobenzene in the presence of K2CO3, followed by catalytic reduction .


Molecular Structure Analysis

The molecular structure of 4-Tert-butylbenzene-1,3-diamine consists of a benzene ring substituted with a tert-butyl group . The InChI code for the compound is 1S/C10H16N2/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6H,11-12H2,1-3H3 .


Physical And Chemical Properties Analysis

4-Tert-butylbenzene-1,3-diamine is a powder at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Gas Separation Membranes

4-Tert-butylbenzene-1,3-diamine: has been used to synthesize novel polyimides (PIs) with large pendant groups. These PIs exhibit high solubility and good membrane-forming ability. They can be dissolved in both high-boiling solvents (e.g., DMF, NMP, DMAc, m-Cresol) and low-boiling solvents (e.g., CHCl3, CH2Cl2, THF) at room temperature. The resulting membranes demonstrate excellent gas separation properties, including high permeability coefficients for CO2 and O2. For instance, PI 3c exhibits permeability coefficients of up to 124.6 barrer for CO2 and 42.8 barrer for O2. Additionally, the selectivity coefficients for CO2/CH4 and O2/N2 are 14.7 and 3.3, respectively. These membranes are also optically transparent, with good thermal and mechanical properties .

Transparent Polyimides

In the pursuit of transparent polyimides, researchers have explored the isomeric effect of trans and cis configurations. By synthesizing dianhydrides (such as trans- and cis-1,4-bis(3,4-dicarboxyphenoxy)cyclohexane dianhydrides) and combining them with aromatic diamines containing trifluoromethyl groups, transparent polyimides can be obtained. Although not directly related to gas separation, these transparent materials find applications in optical devices, protective coatings, and flexible electronics .

Thermoplastic Polyetherimide Resins

Polyetherimides (PEIs) derived from 4-Tert-butylbenzene-1,3-diamine have been synthesized by chemical imidization with various dianhydrides. These thermoplastic resins exhibit excellent mechanical properties, high glass transition temperatures (Tg), and good chemical resistance. While PEIs are commonly used in engineering applications, their unique properties make them suitable for aerospace components, automotive parts, and electrical insulators .

Polymer Aerogels

Researchers have investigated the structure-to-properties relationship of polyimide aerogels based on 4-Tert-butylbenzene-1,3-diamine . These aerogels, when combined with other backbone diamines, exhibit intriguing properties such as low density, high porosity, and thermal stability. While their primary application is in lightweight materials, they also find use in thermal insulation, adsorption, and catalysis .

Flame Retardant Materials

The tert-butyl groups in 4-Tert-butylbenzene-1,3-diamine contribute to flame retardancy. Researchers have explored its incorporation into polymer matrices to enhance fire resistance. These flame-retardant materials are used in construction materials, textiles, and electronics to reduce the risk of fire propagation .

Functional Coatings

Due to its unique structure, 4-Tert-butylbenzene-1,3-diamine can be incorporated into functional coatings. These coatings provide corrosion resistance, UV protection, and enhanced durability. Applications include protective coatings for metals, plastics, and ceramics in various industries .

Safety and Hazards

The compound is classified as a flammable liquid and vapor. It can cause skin irritation . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and washing skin thoroughly after handling .

properties

IUPAC Name

4-tert-butylbenzene-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6H,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQJDZQPICZGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40600942
Record name 4-tert-Butylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10362-14-8
Record name 4-tert-Butylbenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-butylbenzene-1,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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